molecular formula C21H17FN4O2 B2799125 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine CAS No. 2379998-26-0

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine

Cat. No.: B2799125
CAS No.: 2379998-26-0
M. Wt: 376.391
InChI Key: OOCCRJFRLBWHMF-UHFFFAOYSA-N
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Description

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a 1,2,4-oxadiazole ring and an aminopyridine moiety, which are known to contribute to a wide spectrum of biological activities. The 1,2,4-oxadiazole heterocycle is a versatile bioisostere, commonly used as a stable replacement for ester and amide functional groups, thereby potentially improving metabolic stability and pharmacokinetic properties of lead compounds . This scaffold is found in several commercially available drugs and exhibits diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects . The incorporation of a fluorophenyl group can influence the molecule's electronic properties, lipophilicity, and its ability to engage in target binding. This compound is supplied strictly for research use only and is intended for in vitro applications such as high-throughput screening, target identification, and structure-activity relationship (SAR) studies. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-27-17-9-7-14(8-10-17)13-24-20-18(6-3-11-23-20)21-25-19(26-28-21)15-4-2-5-16(22)12-15/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCRJFRLBWHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. The presence of the fluorophenyl and methoxyphenyl groups further enhances its chemical reactivity and biological interactions.

Structural Characteristics

The molecular formula for this compound is C18H18FN4O3C_{18}H_{18}FN_{4}O_{3}, and it has a molecular weight of approximately 352.33 g/mol. The unique combination of functional groups contributes to the compound's lipophilicity and potential interaction with various biological targets.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Many oxadiazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, derivatives similar to this compound have demonstrated significant antimicrobial properties against pathogens such as E. coli and S. aureus .
  • Anticancer Properties : The oxadiazole ring is associated with anticancer activity. Studies have reported that related compounds exhibit cytotoxic effects on several cancer cell lines, including HeLa and CaCo-2 cells. The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorophenyl Group : The presence of the fluorine atom increases lipophilicity, enhancing the compound's ability to penetrate biological membranes and interact with cellular targets.
  • Methoxy Group : The methoxy substitution has been linked to increased antimicrobial activity in similar compounds .

Case Studies

Several studies have investigated the biological activity of related oxadiazole compounds:

  • Antimicrobial Study : A study evaluated a series of oxadiazole derivatives against Staphylococcus aureus and Candida albicans, finding that specific substitutions on the oxadiazole ring significantly enhanced antibacterial and antifungal activities .
  • Cytotoxicity Assay : In vitro tests on cancer cell lines revealed that compounds with similar structures exhibited IC50 values ranging from 10 µM to 100 µM, indicating moderate to high cytotoxicity .

Data Table

The following table summarizes key findings from research on oxadiazole derivatives related to this compound:

Compound StructureBiological ActivityIC50 (µM)References
Oxadiazole Derivative AAntibacterial (E. coli)25
Oxadiazole Derivative BAnticancer (HeLa)15
Oxadiazole Derivative CAnti-inflammatoryN/A

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. The oxadiazole ring is known for its ability to interact with biological targets, potentially inhibiting tumor growth. For instance, derivatives of this compound have shown promising results in vitro against various cancer cell lines, suggesting a mechanism of action that involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including resistant strains. The fluorophenyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes effectively .

Agrochemical Applications

Pesticidal Activity
In the context of agriculture, the compound has been investigated for its potential as an eco-friendly pesticide. Its structure suggests that it may act as a biopesticide, targeting specific pests while minimizing environmental impact. Preliminary studies indicate that formulations containing this compound can effectively reduce pest populations in controlled environments .

Plant Growth Regulation
Research has shown that certain oxadiazole derivatives can act as plant growth regulators. This compound's application in agriculture could enhance crop yield and resistance to stress factors such as drought or disease .

Materials Science

Fluorescent Properties
The unique structure of 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine endows it with fluorescent properties, making it a candidate for applications in optoelectronic devices and sensors. Studies have highlighted its potential use in developing organic light-emitting diodes (OLEDs) due to its favorable photophysical characteristics .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; effective against resistant bacterial strains
AgrochemicalsPotential biopesticide; enhances crop yield
Materials ScienceExhibits fluorescent properties suitable for OLED applications

Case Studies

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against human cancer cell lines. The results indicated that certain modifications to the fluorophenyl group significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Pesticidal Efficacy
A field trial conducted by agricultural scientists assessed the efficacy of this compound as a pesticide against aphids on tomato plants. The trial demonstrated a significant reduction in pest populations compared to untreated controls, suggesting its viability as an eco-friendly alternative to synthetic pesticides .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key reactive site, participating in ring-opening, cycloaddition, and substitution reactions:

Table 1: Reactions involving the 1,2,4-oxadiazole ring

Reaction TypeConditionsProducts/OutcomesCitations
Acid-catalyzed hydrolysis HCl/H<sub>2</sub>O, refluxCleavage to amidoxime intermediates
Nucleophilic substitution ROH/NaOH, microwave irradiationRing-opening to form nitriles/amides
Electrophilic substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at position 3 of oxadiazole
  • The oxadiazole ring’s stability under basic conditions allows selective functionalization of other groups (e.g., fluorophenyl or methoxyphenyl) without ring degradation.

  • Microwave-assisted reactions enhance reaction rates and yields for oxadiazole derivatives .

Fluorophenyl Group Reactivity

The 3-fluorophenyl substituent undergoes electrophilic aromatic substitution (EAS) and halogen exchange:

Table 2: Fluorophenyl-specific reactions

Reaction TypeConditionsProducts/OutcomesCitations
Suzuki coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl formation at position 3
Nucleophilic aromatic substitution K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CReplacement of fluorine with -OCH<sub>3</sub> or -NH<sub>2</sub>
  • Fluorine’s electronegativity directs EAS to the meta position relative to the oxadiazole ring.

  • The fluorine atom can act as a leaving group under strong nucleophilic conditions .

Methoxyphenylmethyl Amine Reactivity

The N-[(4-methoxyphenyl)methyl]pyridin-2-amine group participates in:

Table 3: Amine and methoxy group reactions

Reaction TypeConditionsProducts/OutcomesCitations
Reductive alkylation H<sub>2</sub>/Pd-C, RCHOSecondary amine formation
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Conversion of -OCH<sub>3</sub> to -OH
Schiff base formation RCHO, EtOH, refluxImine derivatives
  • The methoxy group enhances solubility in polar solvents, facilitating reactions in aqueous media .

  • The amine group’s basicity (pK<sub>a</sub> ≈ 8.5) allows protonation under acidic conditions, altering reactivity .

Pyridine Ring Functionalization

The pyridine ring undergoes electrophilic substitution and coordination chemistry:

Table 4: Pyridine ring reactions

Reaction TypeConditionsProducts/OutcomesCitations
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro group addition at position 4
Metal coordination CuCl<sub>2</sub>, EtOHStable Cu(II) complexes
  • The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

  • Inhibits cytochrome P450 enzymes via coordination to heme iron .

  • Forms hydrogen bonds with kinase active sites (e.g., EGFR), mimicking ATP .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares structural motifs with several heterocyclic derivatives, particularly those containing oxadiazole, fluorophenyl, and methoxyphenyl groups. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features/Implications
Target Compound Pyridin-2-amine + 1,2,4-oxadiazole - 3-Fluorophenyl
- N-(4-Methoxybenzyl)
376.38 Balanced lipophilicity; potential CNS or kinase-targeted activity.
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine Piperidine + 1,2,4-oxadiazole - 3-Fluorophenyl 247.27 Smaller size may improve solubility but reduce binding specificity.
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-Methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid Isoxazole + 1,2,4-oxadiazole - 4-Chlorophenyl
- 4-Methoxyphenyl
- Carboxylic Acid
501.92 Higher molecular weight; carboxylic acid group introduces acidity, affecting bioavailability.
Tedizolid (Oxazolidinone Derivative) Oxazolidinone - 3-Fluorophenyl 370.35 Fluorophenyl enhances antimicrobial activity; differing core limits direct comparison.
(Z)-N-(1-[2-{3-[(Dimethylamino)methyl]-2-Methoxyphenyl}-5-(Pyridin-4-yl)-1,3,4-Oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives 1,3,4-Oxadiazole + Pyridine - Methoxyphenyl
- Dimethylamino group
~400–450 (estimated) Antifungal activity reported; methoxy and amino groups critical for efficacy.

Functional Group Analysis

  • Fluorophenyl Group : Present in the target compound and tedizolid , this group enhances metabolic stability and binding affinity via hydrophobic/π-π interactions.
  • Oxadiazole vs. Other Heterocycles: The 1,2,4-oxadiazole ring offers metabolic resistance compared to 1,3,4-oxadiazoles , while oxazolidinones (e.g., tedizolid) prioritize antimicrobial mechanisms .

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